molecular formula C18H23N5O2 B2596292 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034474-35-4

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2596292
CAS No.: 2034474-35-4
M. Wt: 341.415
InChI Key: JHCHYPVEFIOTHH-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a hybrid structure combining a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole core linked via a methanone group to a 4-(pyrazin-2-yloxy)piperidine moiety. This specific molecular architecture is designed to explore interactions with key neurological targets. Based on its structural features, which are analogous to other investigated compounds, its primary research value may lie in the study of phosphodiesterase (PDE) enzymes, particularly PDE10A . Inhibition of PDE10A is a recognized mechanism for probing signaling pathways in the brain, making this compound a potential tool for researching psychiatric and neurological disorders such as schizophrenia, obsessive-compulsive disorder, and bipolar disorder . The tetrahydro-benzoimidazole scaffold is a privileged structure in drug discovery, often associated with central nervous system (CNS) activity, as seen in related molecules developed for conditions like Alzheimer's disease . The incorporation of the pyrazine ring system further enhances its potential for high-value target engagement, as this heterocycle is commonly found in bioactive molecules . Researchers may utilize this compound for in vitro binding assays, enzymatic activity studies, and in vivo pharmacological models to elucidate its precise mechanism of action and therapeutic potential. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-21-15-3-2-13(10-16(15)22-12)18(24)23-8-4-14(5-9-23)25-17-11-19-6-7-20-17/h6-7,11,13-14H,2-5,8-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCHYPVEFIOTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several classes of bioactive molecules:

Compound Name/ID Key Substituents/Modifications Biological Activity (Reported) Reference(s)
Compound B : Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469) Pyrazole ring, pyridinylmethanone linkage Anticancer (in vitro kinase assays)
Compound C : 5-Phenyl-1-(4-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazole Pyrazole fused with dihydro ring, pyridine-carbonyl group Antimicrobial (broad-spectrum)
Compound D : MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolopyrimidinone core, methoxy-phenyl substituent Antiviral (HCV protease inhibition)

Key Observations :

  • Core Heterocycles: Compound A’s benzo[d]imidazole-tetrahydro system differentiates it from pyrazole (Compound B/C) or pyrazolopyrimidinone (Compound D) cores. These variations influence solubility and target selectivity .

Biological Activity

The compound (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological implications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N5OC_{19}H_{25}N_5O, with a molecular weight of approximately 339.4 g/mol. The structure features a benzoimidazole moiety linked to a piperidine ring substituted with a pyrazine group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC19H25N5OC_{19}H_{25}N_5O
Molecular Weight339.4 g/mol
CAS Number2034584-98-8

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds within the same structural family. For instance, derivatives of benzoimidazole have shown significant activity against various viral targets. The compound's structure suggests potential efficacy against viral proteases, which are crucial for viral replication.

Case Study: Zika Virus Inhibition
A related study investigated compounds with similar structures and reported an IC50 value of 200 nM for a benzoimidazole derivative against the Zika virus protease (ZVpro) . This suggests that our compound may have comparable or enhanced antiviral properties due to its structural similarities.

Anticancer Potential

The benzoimidazole framework is well-documented in medicinal chemistry for its anticancer properties. Compounds featuring this scaffold have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings
In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, promoting further investigation into their mechanisms of action. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the core structure can significantly influence its efficacy:

  • Substituent Variations : Altering the substituents on the piperidine ring has been shown to affect binding affinity and biological activity. For instance, introducing electron-withdrawing groups can enhance potency.
  • Linker Length : The length of the linker between the benzoimidazole and piperidine can impact the spatial orientation necessary for optimal interaction with biological targets.
  • Heterocyclic Modifications : Variations in the heterocyclic components (e.g., changing pyrazine to pyridine) have resulted in notable changes in activity profiles, indicating that careful selection of these groups is crucial .

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